
N-isopropyl-2-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-2-(methylthio)benzamide, also known as IMPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. IMPB is a member of the benzamide family of compounds and is synthesized through a multi-step process.
科学的研究の応用
N-isopropyl-2-(methylthio)benzamide has shown potential therapeutic applications in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that N-isopropyl-2-(methylthio)benzamide exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In neurodegenerative diseases, N-isopropyl-2-(methylthio)benzamide has been shown to protect neurons from oxidative stress-induced cell death. Additionally, N-isopropyl-2-(methylthio)benzamide has shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of N-isopropyl-2-(methylthio)benzamide is not fully understood, but studies suggest that it acts through multiple pathways. N-isopropyl-2-(methylthio)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs leads to increased acetylation of histones, which promotes gene expression. N-isopropyl-2-(methylthio)benzamide has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of misfolded or damaged proteins. Inhibition of the proteasome leads to the accumulation of misfolded or damaged proteins, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-isopropyl-2-(methylthio)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-isopropyl-2-(methylthio)benzamide induces apoptosis by activating the intrinsic apoptotic pathway. N-isopropyl-2-(methylthio)benzamide also inhibits the migration and invasion of cancer cells. In neurodegenerative diseases, N-isopropyl-2-(methylthio)benzamide protects neurons from oxidative stress-induced cell death by reducing the production of reactive oxygen species (ROS). Inflammation is also reduced by N-isopropyl-2-(methylthio)benzamide, as it inhibits the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-isopropyl-2-(methylthio)benzamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, the yield of the synthesis process is relatively low, and the compound is relatively expensive. Additionally, the mechanism of action of N-isopropyl-2-(methylthio)benzamide is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for N-isopropyl-2-(methylthio)benzamide research. One direction is to investigate the potential therapeutic applications of N-isopropyl-2-(methylthio)benzamide in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to explore the mechanism of action of N-isopropyl-2-(methylthio)benzamide in more detail, which could lead to the development of more effective therapeutic compounds. Additionally, the synthesis process of N-isopropyl-2-(methylthio)benzamide could be optimized to increase the yield and reduce the cost of the compound.
合成法
The synthesis of N-isopropyl-2-(methylthio)benzamide involves a multi-step process that begins with the reaction of 2-chloro-N-isopropylbenzamide with sodium methanethiolate to form N-isopropyl-2-(methylthio)benzamide. The reaction is followed by purification and isolation of the final product through recrystallization. The yield of the synthesis process is around 50%.
特性
IUPAC Name |
2-methylsulfanyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8(2)12-11(13)9-6-4-5-7-10(9)14-3/h4-8H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFQXELCRJEEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-2-(methylthio)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

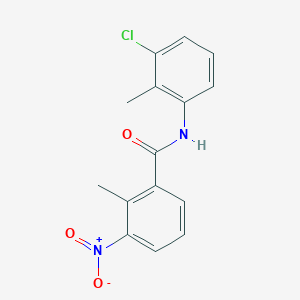
![1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5731337.png)
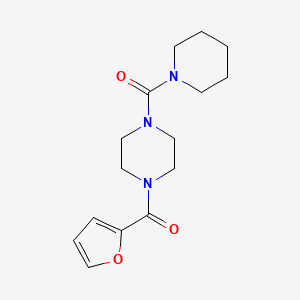
![N-[4-(aminosulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5731350.png)
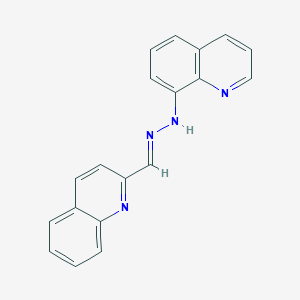
![N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5731362.png)
![3-(2-methyl-2-propen-1-yl)-5-(2-thienyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5731363.png)
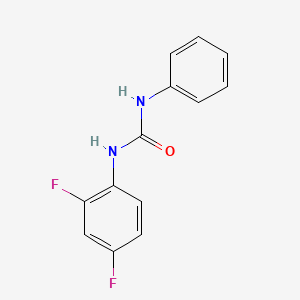
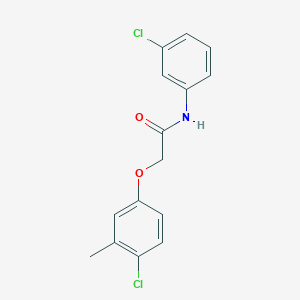

![4-{[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5731382.png)
![2-[(4-fluorophenyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5731385.png)

![3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5731400.png)